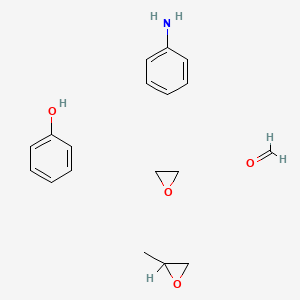
Aniline;formaldehyde;2-methyloxirane;oxirane;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol is a complex polymeric compound formed through the polymerization of formaldehyde with benzenamine, methyloxirane, oxirane, and phenol. This compound is known for its versatile applications in various fields, including industrial, chemical, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol involves several steps:
Polymerization of Formaldehyde: Formaldehyde is polymerized with phenol under acidic or basic conditions to form phenol-formaldehyde resins.
Incorporation of Benzenamine: Benzenamine (aniline) is introduced into the polymer matrix through a condensation reaction with formaldehyde, forming a network structure.
Addition of Methyloxirane and Oxirane: Methyloxirane (propylene oxide) and oxirane (ethylene oxide) are added to the polymer mixture, resulting in the formation of cross-linked polymer chains.
Industrial Production Methods
In industrial settings, the production of this polymer involves controlled reaction conditions to ensure the desired molecular weight and polymer structure. The process typically includes:
Batch or Continuous Reactors: The polymerization reactions are carried out in batch or continuous reactors, depending on the scale of production.
Temperature and pH Control: The reaction conditions, including temperature and pH, are carefully monitored to achieve optimal polymerization.
Purification and Drying: The final polymer product is purified and dried to remove any unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl and carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions involve replacing specific atoms or groups within the polymer with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and enhanced chemical resistance .
Scientific Research Applications
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives, coatings, and implants.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol involves:
Polymerization: The polymerization process involves the formation of covalent bonds between the monomers, resulting in a cross-linked polymer network.
Molecular Targets: The polymer interacts with various molecular targets, including proteins and nucleic acids, through covalent bonding and non-covalent interactions.
Pathways Involved: The pathways involved in the polymer’s action include free radical polymerization and step-growth polymerization.
Comparison with Similar Compounds
Similar Compounds
Phenol-Formaldehyde Resins: Similar to formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol, phenol-formaldehyde resins are formed by the reaction of phenol with formaldehyde.
Urea-Formaldehyde Resins: These resins are formed by the reaction of urea with formaldehyde and are used in similar applications.
Melamine-Formaldehyde Resins: Formed by the reaction of melamine with formaldehyde, these resins are known for their high thermal stability.
Uniqueness
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol is unique due to its combination of monomers, which imparts specific properties such as enhanced mechanical strength, chemical resistance, and thermal stability .
Properties
CAS No. |
34802-28-3 |
|---|---|
Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
aniline;formaldehyde;2-methyloxirane;oxirane;phenol |
InChI |
InChI=1S/C6H7N.C6H6O.C3H6O.C2H4O.CH2O/c2*7-6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1;1-2/h1-5H,7H2;1-5,7H;3H,2H2,1H3;1-2H2;1H2 |
InChI Key |
YWCLZVALYMEKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C=O.C1CO1.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O |
Related CAS |
34802-28-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


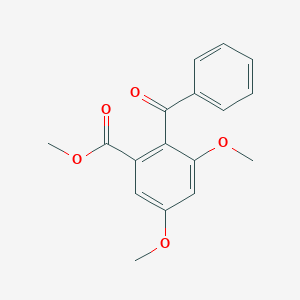
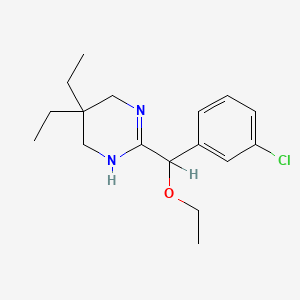
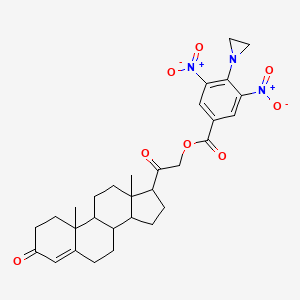
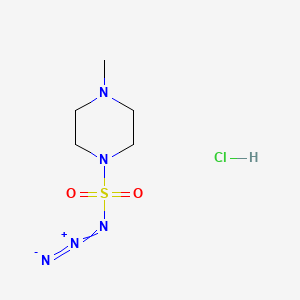

![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
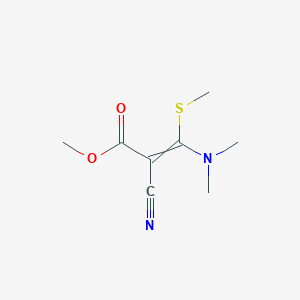
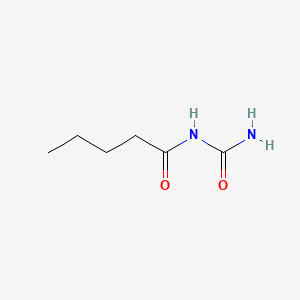

![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
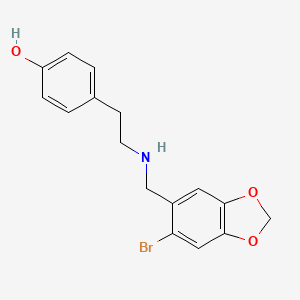
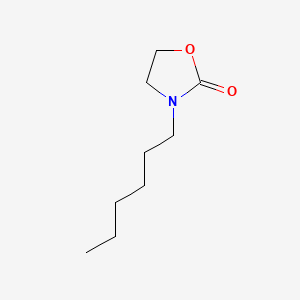
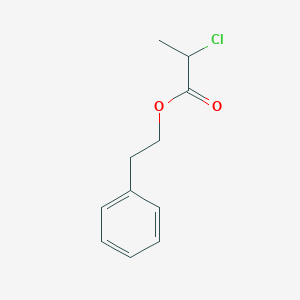
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
